(2S)-1,1,1-trifluorohexan-2-ol

Description

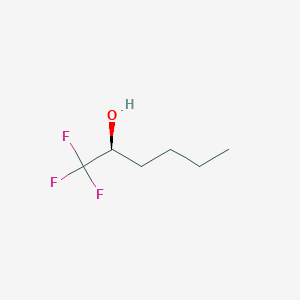

(2S)-1,1,1-Trifluorohexan-2-ol is a chiral fluorinated secondary alcohol characterized by a hexane backbone, a hydroxyl group at the second carbon, and a trifluoromethyl group (-CF₃) at the first carbon. The stereochemistry (2S) confers enantioselective properties, making it valuable in asymmetric synthesis and pharmaceutical applications.

Propriétés

IUPAC Name |

(2S)-1,1,1-trifluorohexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMITHAWQJMRT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol structure. One common method is the reduction of (2S)-1,1,1-trifluorohexan-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of (2S)-1,1,1-trifluorohexan-2-one. This process is optimized for high yield and purity, often utilizing palladium or platinum catalysts under high pressure and temperature conditions.

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-1,1,1-Trifluorohexan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2S)-1,1,1-trifluorohexan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to (2S)-1,1,1-trifluorohexane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products:

Oxidation: (2S)-1,1,1-Trifluorohexan-2-one.

Reduction: (2S)-1,1,1-Trifluorohexane.

Substitution: Various substituted hexan-2-ol derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

(2S)-1,1,1-Trifluorohexan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential effects on biological systems due to the presence of the trifluoromethyl group, which can influence metabolic pathways.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated analogs for improved efficacy and stability.

Industry: Utilized in the production of specialty chemicals and materials that benefit from the unique properties imparted by the trifluoromethyl group.

Mécanisme D'action

The mechanism by which (2S)-1,1,1-trifluorohexan-2-ol exerts its effects is largely dependent on the trifluoromethyl group. This group can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with specific molecular targets. The pathways involved often include interactions with enzymes and receptors that are sensitive to the presence of fluorine atoms, leading to altered biochemical responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

1H,1H,2H,2H-Perfluorohexan-1-ol (CAS: 2043-47-2)

- Structure: Fully fluorinated hexanol with hydroxyl at position 1 .

- Properties: Higher hydrophobicity compared to (2S)-1,1,1-trifluorohexan-2-ol due to perfluorination. Lower solubility in polar solvents; used in coatings and surfactants.

(1R,2S)-1-Fluoro-1-phenylpropan-2-ol

- Structure : Contains a phenyl group and fluorine at position 1 .

- Properties :

- Enhanced aromatic interactions due to the phenyl ring, influencing reactivity in catalysis.

- Lower thermal stability than this compound due to steric hindrance.

3-Amino-1,1,1-trifluorohexan-2-ol (CAS: 1026627-56-4)

Fluorinated Amines

(2S)-1,1,1-Trifluorohexan-2-amine (CAS: 1344635-30-8)

Thiourea Derivatives

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea

Activité Biologique

(2S)-1,1,1-Trifluorohexan-2-ol is a fluorinated alcohol that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article reviews the synthesis, biological activity, and implications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 164.14 g/mol

The trifluoromethyl group (-CF) significantly influences the compound's lipophilicity and reactivity, which are critical factors in its biological activity.

Synthesis

The synthesis of this compound typically involves the use of caesium fluoride as a catalyst in a nucleophilic substitution reaction. This method allows for the introduction of the trifluoromethyl group while maintaining the stereochemistry at the 2-position of the hexanol backbone .

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. A study demonstrated that this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, this compound displayed varying degrees of activity. The compound was tested against several cancer cell lines using the SRB assay to determine its IC values.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The results indicate that while this compound exhibits cytotoxic effects on these cancer cell lines, further studies are needed to elucidate its mechanism of action.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the presence of the trifluoromethyl group may enhance membrane permeability and influence metabolic pathways within microbial and cancerous cells. Studies suggest that fluorinated compounds often induce oxidative stress leading to apoptosis in cancer cells .

Case Studies

A notable case study examined the use of this compound in combination with existing antibiotics to evaluate synergistic effects. The combination therapy showed improved efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an adjuvant in antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.